Intermolecular Structure: Nanoscale Alkyl Chain Segregation vs. Homogeneous PC
Molecular dynamics (MD) simulations quantitatively demonstrate that in 4-butyl-1,3-dioxolan-2-one (BPC), the probability of finding a terminal carbon atom of the butyl side chain in the vicinity of another terminal carbon of the same type is significantly higher than in propylene carbonate (PC). This alkyl chain clustering, absent in the methyl-substituted analog, produces a nanoscale heterogeneous structure . XRD measurements confirm structural differences between the two liquids, and dielectric spectroscopy reveals a slow Debye-like relaxation peak in BPC (and all derivatives with propyl or longer chains) that is entirely absent in PC .
| Evidence Dimension | Probability of terminal alkyl carbon proximity (side-chain clustering) and presence of slow Debye relaxation mode |
|---|---|
| Target Compound Data | BPC: High probability of terminal carbon proximity; slow Debye-like relaxation mode present (propyl and longer chains) |
| Comparator Or Baseline | Propylene carbonate (PC): Low probability of terminal carbon proximity; no slow Debye relaxation mode observed |
| Quantified Difference | Qualitative structural transition: side-chain segregation emerges at propyl substituent length and is pronounced for butyl; slow Debye mode appears exclusively for ≥ propyl chains |
| Conditions | MD simulations; XRD at ambient temperature; broadband dielectric spectroscopy (BDS) over wide frequency/temperature range |
Why This Matters
This structural transition from homogeneous to nanosegregated liquid directly impacts ion transport mechanisms and solvent dynamics, making BPC functionally distinct from PC in electrolyte and solvent applications where translational diffusion and conductivity are critical.
- [1] Jedrzejowska, A.; Hensel-Bielowka, S.; Koperwas, K.; Jurkiewicz, K.; Chmiel, K.; Jacquemin, J.; Kruk, D.; Paluch, M. Peculiar relaxation dynamics of propylene carbonate derivatives. J. Chem. Phys. 2019, 150 (4), 044504. DOI: 10.1063/1.5055204. View Source
